molecular formula C10H10N2O4 B14474882 3-(3-Nitropyridin-4-yl)pentane-2,4-dione CAS No. 65645-54-7

3-(3-Nitropyridin-4-yl)pentane-2,4-dione

Cat. No.: B14474882
CAS No.: 65645-54-7
M. Wt: 222.20 g/mol
InChI Key: GBECSCODPOJEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitropyridin-4-yl)pentane-2,4-dione is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a pentane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitropyridin-4-yl)pentane-2,4-dione typically involves the reaction of pyridine derivatives with nitrating agents. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitropyridine can then be further functionalized to introduce the pentane-2,4-dione moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitropyridin-4-yl)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like ammonia (NH₃) and various amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyridines, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Nitropyridin-4-yl)pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Nitropyridin-4-yl)pentane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Nitropyridin-4-yl)pentane-2,4-dione is unique due to the combination of the nitropyridine and pentane-2,4-dione moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in scientific research.

Properties

CAS No.

65645-54-7

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

3-(3-nitropyridin-4-yl)pentane-2,4-dione

InChI

InChI=1S/C10H10N2O4/c1-6(13)10(7(2)14)8-3-4-11-5-9(8)12(15)16/h3-5,10H,1-2H3

InChI Key

GBECSCODPOJEFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.